molecular formula C12H12N2O B6238519 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine CAS No. 122910-25-2

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine

Cat. No. B6238519
CAS RN: 122910-25-2
M. Wt: 200.2
InChI Key:
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Description

The compound “2H,3H,4H-pyrano[2,3-b]quinolin-5-amine” is a heterocyclic compound . It is a structural core motif that has received increasing attention due to its potential pharmacological properties .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves a one-pot three-component reaction of (2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde) and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with the active methylene compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” often involve C–C bond formation (Michael addition) and intramolecular cyclization (by the attack of the oxygen atom of active methylene compounds) . The reaction progress is typically controlled and the identification of the reactants and the obtained products are performed with techniques like TLC .

Future Directions

The future directions for “2H,3H,4H-pyrano[2,3-b]quinolin-5-amine” research could involve the development of new synthetic methodologies and applications of these compounds . Additionally, the search for new selective inhibitors of factors Ха and XIa remains an important task .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine involves the condensation of 2-aminoquinoline with salicylaldehyde followed by cyclization with malononitrile and subsequent reduction of the resulting imine to yield the target compound.", "Starting Materials": ["2-aminoquinoline", "salicylaldehyde", "malononitrile", "sodium borohydride", "ethanol", "water"], "Reaction": [ "Step 1: Condensation of 2-aminoquinoline with salicylaldehyde in ethanol to form the imine intermediate.", "Step 2: Cyclization of the imine intermediate with malononitrile in ethanol to form the pyranopyridine intermediate.", "Step 3: Reduction of the pyranopyridine intermediate with sodium borohydride in water to yield the target compound, 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine." ] }

CAS RN

122910-25-2

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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